1,2-Dibromo-3-methylbutane
Overview
Description
1,2-Dibromo-3-methylbutane is an organic compound with the molecular formula C5H10Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to a carbon chain. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-methylbutane can be synthesized through the bromination of 3-methyl-1-butene. The reaction involves the addition of bromine (Br2) to the double bond of the alkene, resulting in the formation of the dibromo compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 3-methyl-1-butene in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3-methylbutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-)
Bases: Potassium tert-butoxide, sodium hydroxide (NaOH)
Solvents: Dichloromethane, ethanol
Major Products
Alcohols: Formed through nucleophilic substitution with hydroxide ions.
Ethers: Formed through nucleophilic substitution with alkoxide ions.
Alkenes: Formed through elimination reactions under basic conditions.
Scientific Research Applications
1,2-Dibromo-3-methylbutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Research: It is employed in various chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 1,2-dibromo-3-methylbutane primarily involves its reactivity as a dibromoalkane. The bromine atoms are highly electronegative, making the carbon-bromine bonds susceptible to nucleophilic attack. This reactivity allows the compound to participate in substitution and elimination reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Another dibromoalkane with two bromine atoms attached to a two-carbon chain.
1,2-Dibromopropane: A dibromoalkane with two bromine atoms attached to a three-carbon chain.
1,2-Dibromo-2-methylpropane: A dibromoalkane with a similar structure but with a different substitution pattern on the carbon chain.
Uniqueness
1,2-Dibromo-3-methylbutane is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. The presence of a methyl group on the carbon chain influences the compound’s steric and electronic properties, making it distinct from other dibromoalkanes .
Properties
IUPAC Name |
1,2-dibromo-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVOFNNXLRFMGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908107 | |
Record name | 1,2-Dibromo-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10288-13-8 | |
Record name | 1,2-Dibromo-3-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10288-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-3-methylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dibromo-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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